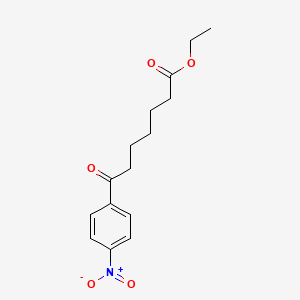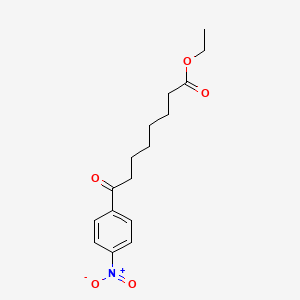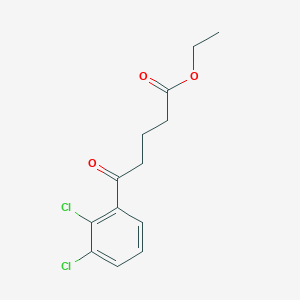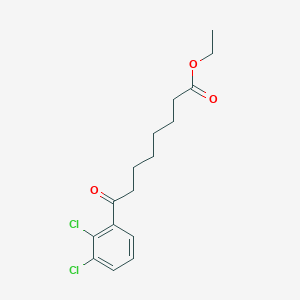
4-Chloro-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-3’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone” is a chemical compound with the molecular formula C16H12ClFO3 . It is a derivative of benzophenone, which is a type of aromatic ketone. Benzophenones are often used in organic chemistry as a photo initiator in UV-curing applications .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and more. For “4-Chloro-3’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone”, these specific properties are not available in the retrieved data .Aplicaciones Científicas De Investigación
Environmental Persistence and Toxicity
- Occurrence and Environmental Impact of Antimicrobial Agents : Triclosan, a chemical with structural similarities, is widely used in household and personal care products. It has been detected in various environmental compartments, indicating partial elimination during sewage treatment. The high hydrophobicity of such compounds allows them to accumulate in fatty tissues, raising concerns about their potential to transform into more toxic and persistent compounds through reactions with chlorine and ozone (Bedoux et al., 2012).
Applications in Biochemistry and Health
- Phenolic Acids in Health : Chlorogenic Acid (CGA), another phenolic compound, has been extensively studied for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective roles. Understanding the pharmacological effects of such phenolic compounds can offer insights into their potential applications in treating metabolic-related disorders and acting as natural food additives to replace synthetic antibiotics (Naveed et al., 2018).
Potential for Biochemical Sensing
- Fluorescent Chemosensors : Compounds like 4-Methyl-2,6-diformylphenol have been utilized in developing chemosensors due to their ability to detect various analytes with high selectivity and sensitivity. Understanding the properties of these compounds can provide a foundation for developing new sensors based on similar chemical structures (Roy, 2021).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(4-chloro-3-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO3/c17-13-5-4-11(9-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSDFIJIDONTKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645070 |
Source


|
| Record name | (4-Chloro-3-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone | |
CAS RN |
898779-51-6 |
Source


|
| Record name | Methanone, (4-chloro-3-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














